Cas no 1346818-68-5 ((4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol)
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- CHEMHERE CHEM13507
- (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol
- 1H-Pyrazole-5-methanol,4-iodo-1-methyl-
- (4-Iodo-2-methyl-2H-pyrazol-3-yl)methanol
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- Inchi: 1S/C5H7IN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3
- InChI Key: MTEANBYYMSWKPM-UHFFFAOYSA-N
- SMILES: IC1C=NN(C)C=1CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- XLogP3: 0
- Topological Polar Surface Area: 38
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01BTG6-250mg |
CHEMHERE CHEM13507 |
1346818-68-5 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Aaron | AR01BTG6-1g |
CHEMHERE CHEM13507 |
1346818-68-5 | 95% | 1g |
$800.00 | 2025-02-12 | |
| A2B Chem LLC | AW29898-500mg |
CHEMHERE CHEM13507 |
1346818-68-5 | 97% | 500mg |
$370.00 | 2024-04-20 | |
| A2B Chem LLC | AW29898-1g |
CHEMHERE CHEM13507 |
1346818-68-5 | 97% | 1g |
$503.00 | 2024-04-20 | |
| abcr | AB554926-100 mg |
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol; . |
1346818-68-5 | 100MG |
€343.30 | 2022-03-24 | ||
| abcr | AB554926-250 mg |
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol; . |
1346818-68-5 | 250MG |
€454.70 | 2022-03-24 | ||
| abcr | AB554926-500 mg |
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol; . |
1346818-68-5 | 500MG |
€589.80 | 2022-03-24 | ||
| abcr | AB554926-1 g |
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol; . |
1346818-68-5 | 1g |
€787.20 | 2022-03-24 | ||
| Enamine | EN300-361303-0.05g |
(4-iodo-1-methyl-1H-pyrazol-5-yl)methanol |
1346818-68-5 | 0.05g |
$864.0 | 2023-03-07 | ||
| Enamine | EN300-361303-0.1g |
(4-iodo-1-methyl-1H-pyrazol-5-yl)methanol |
1346818-68-5 | 0.1g |
$904.0 | 2023-03-07 |
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol
Recent Advances in the Application of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1346818-68-5) in Chemical Biology and Pharmaceutical Research
The compound (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1346818-68-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.
Recent studies have highlighted the role of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol as a crucial building block in the development of novel kinase inhibitors and other small-molecule therapeutics. Its unique structural features, including the iodopyrazole moiety and hydroxymethyl group, make it an attractive scaffold for medicinal chemistry optimization. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders.
In addition to its role in kinase inhibitor development, (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol has been employed in the construction of fluorescent probes for studying protein-protein interactions. A recent ACS Chemical Biology publication (2024) described its incorporation into a Förster resonance energy transfer (FRET)-based probe targeting the PD-1/PD-L1 immune checkpoint pathway. This application underscores the compound's utility in both drug discovery and chemical biology tool development.
From a synthetic chemistry perspective, several innovative methodologies have been reported for the derivatization of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol. A notable advancement includes a palladium-catalyzed cross-coupling strategy that enables efficient functionalization of the iodine moiety while preserving the hydroxymethyl group's reactivity. This approach, detailed in a 2024 Organic Letters publication, has significantly expanded the structural diversity accessible from this key intermediate.
The compound's safety profile and pharmacokinetic properties have also been investigated in recent preclinical studies. While (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol itself is primarily used as an intermediate, its metabolic stability and potential toxicity profiles have been characterized to inform the development of derivative compounds. These studies, conducted in accordance with OECD guidelines, provide valuable data for structure-activity relationship optimization in drug discovery programs.
Looking forward, the unique chemical properties of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol position it as a valuable tool for addressing current challenges in targeted therapy development, particularly in the areas of cancer immunotherapy and inflammatory diseases. Ongoing research is exploring its incorporation into PROTAC (proteolysis targeting chimera) molecules and other emerging therapeutic modalities, suggesting its continued relevance in pharmaceutical innovation.
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